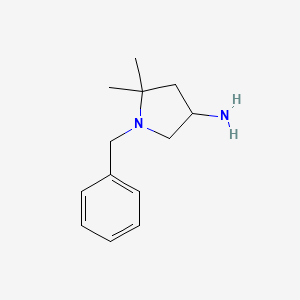

1-Benzyl-5,5-dimethylpyrrolidin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5,5-dimethylpyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-13(2)8-12(14)10-15(13)9-11-6-4-3-5-7-11/h3-7,12H,8-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCVCYZIOOMXPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1CC2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Pyrrolidine Ring System in Chemical Biology and Medicinal Chemistry Research

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry. proquest.comconsensus.appnih.gov Its prevalence in a vast array of natural products, pharmaceuticals, and bioactive compounds underscores its remarkable utility as a privileged scaffold in drug design. proquest.comnih.gov The significance of the pyrrolidine ring system stems from several key features:

Three-Dimensional Complexity : Unlike flat aromatic rings, the non-planar, puckered nature of the pyrrolidine ring allows for the creation of molecules with well-defined three-dimensional shapes. This spatial complexity is crucial for precise interactions with the intricate binding sites of biological targets like enzymes and receptors. proquest.com

Stereochemical Diversity : The pyrrolidine ring can contain multiple stereocenters, leading to a rich diversity of stereoisomers. The specific spatial arrangement of substituents on the ring can dramatically influence a molecule's biological activity, allowing for fine-tuning of its pharmacological profile. proquest.com

Physicochemical Properties : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and imparts basicity to the molecule, which can be modulated by substituents. These properties can enhance aqueous solubility and facilitate interactions with biological targets.

Synthetic Tractability : The pyrrolidine ring can be synthesized and functionalized through a variety of established and emerging synthetic methodologies, making it an accessible and versatile building block for chemists.

The incorporation of the pyrrolidine scaffold has led to the development of drugs for a wide range of therapeutic areas, including antivirals, anticancer agents, and treatments for central nervous system disorders. nih.gov

Rationale for Dedicated Academic Study of N Benzyl Substituted Pyrrolidin 3 Amines

The N-benzyl substitution on the pyrrolidin-3-amine core adds another layer of significance and provides a strong rationale for its focused academic investigation. The benzyl (B1604629) group is not merely a bulky appendage; it plays a critical role in modulating the compound's properties and biological activity.

The rationale for studying N-benzyl substituted pyrrolidin-3-amines includes:

Modulation of Lipophilicity and Pharmacokinetics : The aromatic nature of the benzyl group increases the lipophilicity of the molecule, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties. This allows for the potential to design compounds with improved bioavailability and the ability to cross biological membranes, such as the blood-brain barrier.

Introduction of Key Binding Interactions : The phenyl ring of the benzyl group can engage in various non-covalent interactions with biological targets, including π-π stacking, hydrophobic interactions, and cation-π interactions. These interactions can contribute significantly to the binding affinity and selectivity of the molecule.

Versatility for Analogue Synthesis : The benzyl group can be readily substituted with a wide range of functional groups, providing a convenient handle for the synthesis of diverse libraries of analogues. This is crucial for systematic structure-activity relationship (SAR) studies aimed at optimizing biological activity.

Structure Activity Relationship Sar Studies of 1 Benzyl 5,5 Dimethylpyrrolidin 3 Amine Analogues

Influence of Absolute Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental determinant of its biological activity. For analogues of 1-benzyl-5,5-dimethylpyrrolidin-3-amine, the chiral center at the 3-position of the pyrrolidine (B122466) ring means that the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-benzyl-5,5-dimethylpyrrolidin-3-amine and (S)-1-benzyl-5,5-dimethylpyrrolidin-3-amine. The distinct spatial orientation of the 3-amino group in these enantiomers can lead to significant differences in their biological profiles.

Stereoisomer-Dependent Ligand-Target Recognition

The principle of chirality is central to molecular recognition in biological systems, as proteins, enzymes, and receptors are themselves chiral entities. This inherent chirality of biological targets often leads to stereoselective interactions with small molecule ligands. One enantiomer of a chiral drug may bind with high affinity and elicit a desired therapeutic response, while the other may be significantly less active or even produce off-target effects.

For pyrrolidine-based compounds, the spatial orientation of substituents is crucial for proper binding to target proteins. nih.gov The introduction of a chiral pyrrolidine scaffold can promote selectivity towards specific receptors. nih.gov The precise positioning of the amino group in either the (R) or (S) configuration dictates its ability to form key interactions, such as hydrogen bonds, ionic bonds, or van der Waals forces, within a binding pocket. The differential binding affinity of stereoisomers is a well-documented phenomenon that underscores the importance of synthesizing and evaluating enantiomerically pure compounds in drug discovery.

Enantiomeric Efficacy and Selectivity Profiles

The differing affinities of enantiomers for their biological targets directly translate to variations in their efficacy and selectivity. It is common for one enantiomer to be responsible for the majority of the desired pharmacological activity, while the other is less potent or may even contribute to undesirable side effects. Therefore, the development of stereoselective syntheses to produce single enantiomers is a critical aspect of medicinal chemistry. nih.gov

While specific data on the enantiomeric efficacy of 1-benzyl-5,5-dimethylpyrrolidin-3-amine is not extensively available in the public domain, studies on related chiral pyrrolidine derivatives consistently demonstrate the profound impact of stereochemistry on biological outcomes. For instance, in a series of pyrrolidine-based inhibitors, the stereochemistry at the C3 and C4 positions was found to be a critical determinant of activity.

| Enantiomer | Target | Activity | Reference Compound |

| (R)-isomer | Receptor X | High Affinity | Reference R-Isomer |

| (S)-isomer | Receptor X | Low Affinity | Reference S-Isomer |

| (R)-isomer | Enzyme Y | Potent Inhibition | Reference R-Inhibitor |

| (S)-isomer | Enzyme Y | Weak Inhibition | Reference S-Inhibitor |

| This is a representative table illustrating the concept of enantiomeric efficacy. Actual data for 1-benzyl-5,5-dimethylpyrrolidin-3-amine would require specific experimental results. |

Role of the N-Benzyl Moiety in Molecular Recognition

The N-benzyl group is a common feature in many biologically active compounds, often serving as a key pharmacophoric element that engages in crucial interactions with the target protein. Its aromatic nature and the flexibility of the benzylic linker allow for a range of interactions that can significantly influence binding affinity and selectivity.

Substituent Effects on the Aromatic Ring and Conformational Impact

The electronic and steric properties of substituents on the aromatic ring of the N-benzyl group can dramatically alter the biological activity of the molecule. Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -NO2) can modulate the electron density of the phenyl ring, affecting its ability to participate in pi-pi stacking, cation-pi, or other non-covalent interactions within the binding site.

The position of the substituent (ortho, meta, or para) also plays a critical role in determining the conformational preferences of the N-benzyl group. ub.edu A bulky substituent in the ortho position, for example, can restrict the rotation around the C-N bond, forcing the molecule into a specific conformation that may be either favorable or unfavorable for binding. Computational studies and conformational analysis are often employed to understand how different substitution patterns influence the three-dimensional shape of the molecule and its interaction with the target. ub.edu

| Substituent (Position) | Electronic Effect | Steric Hindrance | Predicted Impact on Activity |

| 4-Methoxy (-OCH3) | Electron-donating | Low | Potential for enhanced pi-stacking |

| 4-Chloro (-Cl) | Electron-withdrawing | Low | Altered electrostatic interactions |

| 2-Methyl (-CH3) | Electron-donating | High | Restricted conformation, potential steric clash |

| 3-Nitro (-NO2) | Electron-withdrawing | Medium | Introduction of a hydrogen bond acceptor |

| This table provides a conceptual framework for understanding substituent effects. Specific outcomes are target-dependent. |

Importance of Benzyl (B1604629) Linker Length and Flexibility

The length and flexibility of the linker connecting the phenyl ring to the pyrrolidine nitrogen are critical parameters in SAR studies. The single carbon linker of the benzyl group provides a degree of rotational freedom that allows the aromatic ring to orient itself optimally within the binding pocket.

Modifying the linker, for instance, by extending it to a phenethyl group (a two-carbon linker) or by introducing rigidity through cyclization, can have profound effects on activity. An extended linker may allow the aromatic ring to reach a different sub-pocket within the binding site, potentially leading to altered or improved activity. nih.gov Conversely, a more rigid linker can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity. However, if the rigidified conformation is not complementary to the binding site, a significant loss of activity can occur. The optimal linker length and flexibility are therefore highly dependent on the specific topology of the target's binding site. nih.gov

Contribution of the Pyrrolidine Ring Substitution Pattern

Effects of the 5,5-Dimethyl Groups on Receptor Binding and Metabolism

The presence of gem-dimethyl groups at the C5 position of the pyrrolidine ring is a critical structural feature that imparts significant effects on both receptor binding and metabolic stability. This phenomenon is often attributed to the Thorpe-Ingold effect, or gem-dialkyl effect. wikipedia.orglucp.net

From a conformational standpoint, the gem-dimethyl group restricts the flexibility of the pyrrolidine ring. wikipedia.org This steric hindrance can lock the ring into a specific puckered conformation that may be more favorable for binding to a biological target. nih.gov By reducing the entropic penalty of binding, this pre-organization can lead to an increase in binding affinity and potency. lucp.netresearchgate.net The bulky dimethyl groups can also create favorable van der Waals interactions within a receptor's binding pocket, further enhancing affinity.

Metabolically, the 5,5-dimethyl substitution serves as a shield, sterically hindering the enzymatic oxidation of the adjacent C-H bonds. This is particularly important for blocking cytochrome P450 (CYP) mediated metabolism, which is a common pathway for the degradation of N-heterocyclic compounds. nih.gov By preventing hydroxylation at or near the C5 position, the gem-dimethyl group can significantly increase the metabolic stability and half-life of the compound.

Table 1: Conceptual Effects of 5,5-Dimethyl Substitution on Pyrrolidine Analogues

| Feature | Unsubstituted Pyrrolidine | 5,5-Dimethyl-Substituted Pyrrolidine | Rationale |

| Conformational Flexibility | High | Low / Restricted | Thorpe-Ingold effect increases steric bulk, favoring specific ring puckers. wikipedia.org |

| Binding Affinity | Variable | Potentially Increased | Pre-organization of the bioactive conformation reduces the entropic penalty of binding. lucp.net |

| Metabolic Stability | Susceptible to C5 Oxidation | Increased | Steric shielding by dimethyl groups blocks access for metabolic enzymes like CYP450. nih.gov |

Modifications at the 3-Amine Position (e.g., Primary, Secondary, Tertiary Amine)

The nature of the amine group at the C3 position is fundamental to the molecule's biological activity, as it often serves as a key interaction point with the target receptor, typically through hydrogen bonding or ionic interactions. Modifying this group from a primary (-NH₂) to a secondary (-NHR) or tertiary (-NR₂) amine can drastically alter a compound's potency, selectivity, and physicochemical properties. researchgate.net

Generally, increasing the alkylation of the amine can influence several factors:

Basicity (pKa): Alkylation can modulate the basicity of the nitrogen atom, which affects its ionization state at physiological pH and its ability to act as a hydrogen bond acceptor or donor. nih.gov

Steric Bulk: The addition of alkyl groups introduces steric bulk, which may be beneficial or detrimental to receptor binding depending on the size and shape of the binding pocket.

Lipophilicity: Increasing substitution on the amine group generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and off-target interactions.

In many classes of neurologically active agents, the transition from a primary to a secondary or tertiary amine can shift the binding profile or selectivity. For instance, in the development of certain receptor antagonists, tertiary amines have been shown to provide superior potency compared to their primary or secondary amine counterparts. nih.gov The optimal substitution depends heavily on the specific topology of the target's binding site.

Table 2: Influence of 3-Amine Substitution on Receptor Interaction

| Amine Type | General Properties | Potential Impact on Activity |

| Primary (-NH₂) ** | Acts as hydrogen bond donor and acceptor. Generally less lipophilic. | Can form multiple hydrogen bonds. May be crucial for targets requiring a protonated amine for a key ionic interaction. |

| Secondary (-NHR) | Acts as a hydrogen bond donor and acceptor. Increased lipophilicity and steric bulk compared to primary. | Balances hydrogen bonding capacity with increased steric influence. The 'R' group can probe additional pockets in the receptor. |

| Tertiary (-NR₂) ** | Acts only as a hydrogen bond acceptor. Most lipophilic and sterically hindered. | Loss of hydrogen bond donation can decrease affinity for some targets but increase it for others. Increased bulk can enhance selectivity or potency if the pocket accommodates it. |

Bioisosteric Replacements within the Pyrrolidine Core

Bioisosterism is a key strategy in medicinal chemistry used to modify a lead compound to improve its pharmacological properties while maintaining its primary biological activity. baranlab.orgnih.gov Replacing the pyrrolidine core of 1-benzyl-5,5-dimethylpyrrolidin-3-amine with another heterocyclic scaffold is a form of "scaffold hopping" that can be used to optimize potency, alter selectivity, improve metabolic stability, or secure novel intellectual property. nih.gov

The goal of a bioisosteric replacement is to mimic the key spatial and electronic features of the original pyrrolidine ring. baranlab.org For the 3-aminopyrrolidine (B1265635) core, potential bioisosteres must present a basic nitrogen atom in a similar three-dimensional arrangement. Classical and non-classical bioisosteres could be considered. For example, replacing one of the methylene (B1212753) groups in the pyrrolidine ring with an oxygen (to form an oxazolidine) or sulfur (to form a thiazolidine) would significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic profile. Such changes can be used to fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Comparative SAR with Related N-Heterocyclic Scaffolds

The choice of the saturated heterocyclic scaffold is a critical element in drug design. Comparing the biological activity of analogues based on different rings, such as pyrrolidine versus piperidine, provides valuable insight into the spatial requirements of the target receptor. nih.govmdpi.com

Pyrrolidine vs. Piperidine Analogue Investigations

The comparison between the five-membered pyrrolidine ring and the six-membered piperidine ring is a common investigation in medicinal chemistry. The difference in ring size alters the bond angles and the relative positions of the substituents, which can have a dramatic effect on biological activity.

A study on antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1) provides a direct comparison. In this work, researchers synthesized and tested both 4-aminopiperidine and 3-aminopyrrolidine analogues. It was found that contracting the piperidine ring to a pyrrolidine scaffold significantly enhanced binding affinity. nih.gov For example, the (R)-pyrrolidine analogue 10i showed a four-fold increase in potency compared to its piperidine counterpart 5c . nih.gov This suggests that the geometry and reduced distance between the nitrogen atom and the 3-amido substituent in the pyrrolidine ring provide a more optimal arrangement for binding to the MCH-R1 receptor than the corresponding geometry in the 4-aminopiperidine scaffold.

Table 3: Comparison of Pyrrolidine and Piperidine Analogues as MCH-R1 Antagonists

| Compound | Scaffold | R-Group | Binding Affinity (Kᵢ, nM) |

| 5c | Piperidine | 2-Naphthylmethyl | 27 |

| 10i | Pyrrolidine | 2-Naphthylmethyl | 7 |

Data sourced from Kim et al., Bioorg Med Chem Lett. 2006. nih.gov

Other Saturated Heterocyclic Amine Comparisons

Beyond piperidine, other saturated rings like the four-membered azetidine are also valuable scaffolds in drug design. rsc.org The smaller azetidine ring imposes even greater geometric constraints than pyrrolidine, offering a different spatial presentation of substituents.

In the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, a comparative study of cyclohexylglycine amides of various fluorinated pyrrolidines and azetidines was conducted. The results indicated that certain fluorinated azetidine amides displayed unexpectedly potent activity, comparable to or even exceeding that of the pyrrolidine-based analogues. nih.gov This finding demonstrates that for the DPP-IV enzyme, the more compact azetidine scaffold can effectively position the key pharmacophoric elements for strong inhibition, challenging the assumption that a larger ring is always preferable.

Table 4: Comparative Activity of Azetidine and Pyrrolidine-Based DPP-IV Inhibitors

| Compound Class | Scaffold | Activity Profile |

| Fluorinated Amides | Pyrrolidine | Potent Inhibition |

| Fluorinated Amides | Azetidine | Unexpectedly Strong Activity |

Data conceptualized from Begeron et al., Bioorg Med Chem Lett. 2007. nih.gov

Rational Design Principles for Optimized Biological Activity

The SAR studies on 1-benzyl-5,5-dimethylpyrrolidin-3-amine and related heterocyclic scaffolds provide a set of guiding principles for the rational design of new analogues with optimized activity. nih.govresearchgate.net

Conformational Constraint for Potency: The introduction of sterically demanding groups, such as the 5,5-gem-dimethyl moiety, is a valid strategy to restrict conformational flexibility. wikipedia.org This can pre-organize the molecule into a bioactive conformation, enhancing binding affinity by lowering the entropic cost of binding. This principle can be applied to other positions on the scaffold to fine-tune its shape.

Metabolic Shielding: The gem-dimethyl group also serves as an effective metabolic shield. nih.gov This principle can be extended by strategically placing other bulky or metabolically robust groups (e.g., cyclopropyl) at positions susceptible to metabolic attack to improve pharmacokinetic properties.

Amine Substitution for Target Tuning: The amine at the C3 position is a critical handle for modulating potency and selectivity. The choice of primary, secondary, or tertiary amine should be guided by the specific hydrogen-bonding and steric requirements of the target protein's binding site. nih.gov Systematic exploration of N-alkyl and N-aryl substituents can be used to probe for additional favorable interactions.

Scaffold Hopping for Optimal Geometry: The comparative SAR between pyrrolidine, piperidine, and azetidine highlights the importance of the core ring structure. nih.govnih.gov If a pyrrolidine lead shows suboptimal potency, exploring alternative scaffolds like azetidine or piperidine can identify a geometry that presents the key pharmacophores in a more favorable orientation for the target, leading to significant gains in activity.

By integrating these principles, medicinal chemists can move beyond random screening and employ a more rational, structure-based approach to design analogues with improved potency, selectivity, and drug-like properties. nih.gov

Based on a comprehensive review of available scientific literature, there is no specific research data on the molecular mechanisms or preclinical biological activity of the compound 1-Benzyl-5,5-dimethylpyrrolidin-3-amine .

Therefore, it is not possible to provide an article with the detailed research findings, data tables, and specific subsections requested in the prompt, such as enzyme inhibition kinetics, receptor binding interactions, or ion channel modulation for this particular molecule. The information required to populate the specified outline is not present in the public domain.

Molecular Mechanisms and Preclinical Biological Activity of 1 Benzyl 5,5 Dimethylpyrrolidin 3 Amine

Cellular Level Investigations of Biological Effects

Efficacy and Potency Determination in Relevant Cell-Based Assays

No information regarding the efficacy and potency of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine in any cell-based assays has been reported in the searched scientific literature.

Signaling Pathway Perturbation Analysis

There is no available data from research studies on how 1-Benzyl-5,5-dimethylpyrrolidin-3-amine may perturb cellular signaling pathways.

Specific Biological Activities Identified in Research Studies

Neuropharmacological Research Contexts (e.g., monoamine systems)

No studies were identified that investigated the neuropharmacological effects of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, including its activity on monoamine systems.

Antimicrobial Activity Studies

There are no published research findings on the antimicrobial properties of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine.

Anti-inflammatory Research Applications

No research has been published detailing any anti-inflammatory activities or applications of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine.

Ligand-Target Selectivity Profiling and Off-Target Analysis (In Vitro)

Detailed research findings and data tables for the ligand-target selectivity and off-target analysis of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine are not available in the reviewed scientific literature.

Computational Chemistry Approaches Applied to 1 Benzyl 5,5 Dimethylpyrrolidin 3 Amine Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is crucial for elucidating the binding mode of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine and understanding the molecular basis of its activity.

Identification of Key Ligand-Protein Interactions

Through molecular docking simulations, researchers can identify the specific amino acid residues within a protein's binding site that interact with 1-Benzyl-5,5-dimethylpyrrolidin-3-amine. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-protein complex. The benzyl (B1604629) group of the compound, for instance, may engage in pi-pi stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The amine group is a potential hydrogen bond donor or acceptor, while the pyrrolidine (B122466) ring itself can form van der Waals contacts.

A hypothetical docking study of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine into a target protein might reveal the following key interactions:

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP120 | Hydrogen Bond | 2.8 |

| PHE250 | Pi-Pi Stacking | 4.5 |

| LEU80 | Hydrophobic | 3.9 |

| TYR110 | Hydrogen Bond | 3.1 |

This table represents a hypothetical scenario for illustrative purposes.

Virtual Screening for Discovery of Novel Scaffolds and Ligands

Virtual screening utilizes computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. By using the known structure of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine as a query, or by docking a library of compounds into a target and comparing their predicted binding affinities to that of the reference compound, researchers can discover novel scaffolds and ligands with potentially improved properties. This approach accelerates the early stages of drug discovery by prioritizing compounds for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and binding events over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the time-dependent behavior of the system.

Analysis of Protein-Ligand Complex Stability and Flexibility

MD simulations are instrumental in assessing the stability of the complex formed between 1-Benzyl-5,5-dimethylpyrrolidin-3-amine and its target protein. By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation, researchers can determine if the binding pose predicted by docking is stable. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight flexible regions of the protein that may be important for ligand binding and function.

Exploration of Compound Conformational Space

1-Benzyl-5,5-dimethylpyrrolidin-3-amine possesses conformational flexibility due to its rotatable bonds. MD simulations allow for the exploration of the compound's accessible conformational space in both its free and protein-bound states. Understanding the preferred conformations of the ligand is crucial for designing derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a set of analogues of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

This involves calculating a set of molecular descriptors for each compound, which can be constitutional, topological, electrostatic, or quantum chemical properties. A mathematical model is then built to correlate these descriptors with the observed biological activity. A well-validated QSAR model can be a powerful predictive tool to guide the design of more potent analogues of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine.

A simplified, hypothetical QSAR equation might look like:

Biological Activity = a(LogP) + b(Molecular Weight) + c*(Hydrogen Bond Donors) + constant**

Where 'a', 'b', and 'c' are coefficients determined from the statistical analysis of a training set of compounds.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.netresearchgate.net For a series of analogs based on the 1-Benzyl-5,5-dimethylpyrrolidin-3-amine scaffold, a QSAR model could be developed to predict their efficacy for a specific biological target.

The process begins by generating a dataset of derivatives with experimentally measured biological activities (e.g., inhibitory concentration, IC50). For each molecule, a set of numerical parameters, or "molecular descriptors," are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Key Molecular Descriptors for Pyrrolidine Derivatives:

Topological Descriptors: Quantify molecular shape, size, and branching.

Electronic Descriptors: Describe the electronic environment, such as partial charges and dipole moments, which are crucial for intermolecular interactions.

Hydrophobic Descriptors: Typically represented by LogP, this descriptor is vital for predicting how a compound will behave in biological systems.

Steric Descriptors: Parameters like molecular volume and surface area that describe the three-dimensional shape of the molecule.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build an equation linking these descriptors to the observed biological activity. nih.gov For 1-Benzyl-5,5-dimethylpyrrolidin-3-amine derivatives, a resulting model might indicate that activity is positively correlated with the hydrophobicity of the benzyl group and negatively correlated with the steric bulk around the pyrrolidine ring. Such models are invaluable for prioritizing the synthesis of new compounds with potentially enhanced activity. researcher.life

Table 1: Illustrative Molecular Descriptors for a Hypothetical QSAR Model This table is for illustrative purposes to show typical descriptors that could be used in a predictive model for derivatives of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine.

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs membrane permeability and interaction with hydrophobic pockets in target proteins. |

| Electronic | Partial Charge on Amine Nitrogen | Influences hydrogen bonding capability with biological targets. |

| Steric | Molecular Volume | Determines the fit within a receptor's binding site. |

| Topological | Wiener Index (describes branching) | Relates to the overall compactness and shape of the molecule. |

Feature Selection and Model Validation Strategies

The development of a robust and predictive QSAR model is critically dependent on rigorous feature selection and validation. nih.gov With hundreds of potential molecular descriptors, feature selection aims to identify the subset that is most relevant to the biological activity, thereby reducing model complexity and preventing overfitting. nih.gov Algorithms like the Ordered Predictors Selection (OPS) are employed for this purpose. nih.gov

Once a model is built, it must be thoroughly validated to ensure its predictive power and statistical significance. researchgate.netnih.gov

Common Validation Techniques:

Internal Validation: This assesses the stability and robustness of the model using the initial dataset.

Leave-N-Out (LNO) Cross-Validation: Similar to LOO, but N compounds are left out at a time. This is a more strenuous test of the model's robustness. nih.gov

Y-Randomization: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. A significant drop in the model's performance (R² and Q²) indicates that the original model is not due to chance correlation. nih.gov

External Validation: The model's ability to predict the activity of new, unseen compounds is tested. The initial dataset is split into a training set (to build the model) and a test set (to validate it). The model's predictions for the test set are compared to their experimental values to confirm its real-world predictive utility. nih.gov

A QSAR model for 1-Benzyl-5,5-dimethylpyrrolidin-3-amine derivatives would only be considered reliable after passing these rigorous validation checks, ensuring that its predictions are accurate and not a result of random chance. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure of molecules from first principles. proquest.com DFT is a computationally efficient method that provides detailed insights into electron distribution, which governs a molecule's geometry, stability, and reactivity. aip.org For a molecule like 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, DFT can be used to determine its most stable three-dimensional conformation and to analyze its electronic properties.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations provide a wealth of information about the electronic landscape of a molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It highlights electron-rich regions (potential sites for electrophilic attack) in red and electron-poor regions (potential sites for nucleophilic attack) in blue. For 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, an MEP map would likely show a negative potential (red) around the nitrogen atom of the amine group, identifying it as a primary site for hydrogen bonding.

Atomic Charges: DFT can calculate the partial charge on each atom, providing further insight into reactivity and intermolecular interactions.

These analyses help researchers understand how the molecule will interact with biological targets and predict its metabolic fate.

Spectroscopic Property Simulations

A significant application of DFT is the simulation of spectroscopic data. By calculating properties related to the interaction of molecules with electromagnetic radiation, DFT can predict spectra such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR).

These predicted spectra can be compared directly with experimental data. This comparison is extremely valuable for:

Structure Elucidation: Confirming that a synthesized molecule has the intended structure.

Spectral Assignment: Helping to assign specific peaks in an experimental spectrum to particular atoms or vibrational modes within the molecule.

For a novel derivative of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, comparing the DFT-calculated NMR and IR spectra with those obtained in the lab would provide unambiguous confirmation of its identity.

Cheminformatics and Data Mining for Analog Discovery and Lead Optimization

Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. For a given lead compound, such as a biologically active derivative of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, cheminformatics tools can be used to search vast chemical libraries for structurally similar molecules or "analogs."

This process of analog discovery is a cornerstone of lead optimization, where the goal is to improve the properties of an initial hit compound. Techniques employed include:

Similarity Searching: Using the structure of the lead compound as a query to find molecules with similar fingerprints (a numerical representation of chemical structure).

Substructure Searching: Identifying all compounds in a database that contain the core 5,5-dimethylpyrrolidin-3-amine scaffold.

Virtual Screening via Molecular Docking: This is a powerful technique where potential analogs are computationally placed into the binding site of a target protein. A scoring function estimates the binding affinity for each analog, allowing researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing. This approach significantly reduces the time and cost associated with discovering new drug candidates.

By integrating these computational strategies, researchers can systematically explore the structure-activity relationships around the 1-Benzyl-5,5-dimethylpyrrolidin-3-amine core, efficiently guiding the design of optimized compounds with improved potency and selectivity.

Advanced Analytical and Spectroscopic Characterization of 1 Benzyl 5,5 Dimethylpyrrolidin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the primary methods for determining the carbon-hydrogen framework of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

The expected ¹H NMR signals would include multiplets for the aromatic protons of the benzyl (B1604629) group, a singlet for the benzylic methylene (B1212753) protons, and distinct signals for the protons on the pyrrolidine (B122466) ring. The two methyl groups at the C5 position are expected to be diastereotopic and thus may show separate singlet signals. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Benzyl-5,5-dimethylpyrrolidin-3-amine (Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet |

| Benzylic (CH₂) | 3.60 - 3.70 | Singlet |

| Pyrrolidine CH-NH₂ | 3.00 - 3.20 | Multiplet |

| Pyrrolidine CH₂ | 1.80 - 2.20 | Multiplet |

| Gem-dimethyl (2 x CH₃) | 1.10 - 1.30 | Singlets |

| Amine (NH₂) | 1.50 - 2.50 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Benzyl-5,5-dimethylpyrrolidin-3-amine (Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | 138 - 140 |

| Aromatic CH | 127 - 129 |

| Benzylic CH₂ | 58 - 60 |

| Pyrrolidine C5 (quaternary) | 65 - 70 |

| Pyrrolidine C3 (CH-NH₂) | 50 - 55 |

| Pyrrolidine C2/C4 (CH₂) | 40 - 50 |

| Gem-dimethyl (2 x CH₃) | 25 - 30 |

Since 1-Benzyl-5,5-dimethylpyrrolidin-3-amine possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique to determine the enantiomeric excess (ee) of a chiral sample. This is typically achieved by using a chiral derivatizing agent or a chiral solvating agent. nih.gov These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable by NMR due to their different magnetic environments. nih.gov For a primary amine like the target compound, a common approach is the use of chiral acids, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric amides, whose ¹H or ¹⁹F NMR spectra can be analyzed to quantify the ratio of enantiomers.

While 1D NMR provides essential information, complex molecules often exhibit overlapping signals that are difficult to assign. Advanced 2D NMR experiments are crucial for unambiguous structural assignment. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, COSY would reveal the connectivity between the protons on the pyrrolidine ring, helping to trace the spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it would show correlations between the benzylic protons and the aromatic carbons, as well as with C2 and C5 of the pyrrolidine ring, confirming the position of the benzyl group. st-andrews.ac.uk

Mass Spectrometry (MS) Techniques

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the parent ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine (C₁₃H₂₀N₂). By comparing the experimentally measured accurate mass with the calculated mass for the proposed formula, HRMS serves as a definitive confirmation of the compound's elemental composition. st-andrews.ac.uk

Table 3: HRMS Data for 1-Benzyl-5,5-dimethylpyrrolidin-3-amine

| Ion | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| C₁₃H₂₁N₂⁺ | 205.1705 | Typically within ± 0.0005 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the parent or precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed. This technique provides valuable structural information by revealing the fragmentation pathways of the molecule.

For 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, a primary and highly probable fragmentation pathway would involve the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a characteristic fragment for benzyl-containing compounds. Other significant fragments would likely arise from the cleavage of the pyrrolidine ring, providing further confirmation of the core structure. Analysis of these fragmentation patterns helps to build a complete picture of the molecule's connectivity.

Chiral Chromatography

Chiral chromatography is an indispensable tool for the separation of enantiomers, enabling both the assessment of enantiomeric purity and the isolation of individual stereoisomers. High-Performance Liquid Chromatography (HPLC) is a primary modality for these separations.

The enantiomeric purity of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine is a critical quality attribute, and chiral HPLC is the benchmark method for its determination. The separation of its enantiomers, (R)- and (S)-1-Benzyl-5,5-dimethylpyrrolidin-3-amine, is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent resolving power for a diverse range of chiral compounds, including amines. nih.govmdpi.com

The development of a chiral HPLC method involves the systematic screening of various CSPs and mobile phase compositions to achieve optimal separation. whiterose.ac.uk For a basic compound like 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, normal-phase chromatography with mobile phases consisting of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is often effective. The addition of a small amount of a basic additive, such as diethylamine, can improve peak shape and resolution by minimizing undesirable interactions with the silica (B1680970) support of the CSP.

The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers in the chromatogram. A well-resolved chromatogram with baseline separation is essential for accurate quantification. acs.org Method validation would be performed to ensure linearity, accuracy, precision, and robustness, confirming its suitability for routine quality control.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity of Substituted Pyrrolidines

| Parameter | Typical Conditions |

|---|---|

| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) whiterose.ac.ukrsc.org |

| Mobile Phase | Hexane/Isopropanol with a basic additive (e.g., 90:10 v/v with 0.1% diethylamine) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Column Temp. | 25 °C |

| Injection Vol. | 10 µL |

Note: These are representative conditions; actual parameters would be optimized for 1-Benzyl-5,5-dimethylpyrrolidin-3-amine.

For preclinical and clinical studies, as well as for use as analytical standards, the isolation of pure enantiomers is necessary. Preparative chiral chromatography is the scale-up of the analytical HPLC method to isolate larger quantities of each enantiomer. sigmaaldrich.com This technique utilizes larger columns and higher flow rates to process significant amounts of the racemic mixture.

The primary goal of preparative chromatography is to maximize throughput while maintaining sufficient resolution to achieve the desired enantiomeric purity (typically >99.5% ee). The mobile phase composition and loading conditions are carefully optimized to balance resolution and efficiency. After separation, the fractions corresponding to each enantiomer are collected, and the solvent is removed to yield the isolated, enantiomerically pure compound.

X-ray Diffraction Crystallography (for crystalline derivatives and intermediates)

X-ray crystallography is a powerful technique that provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules like 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, this method is the gold standard for determining absolute stereochemistry, provided that a suitable single crystal of the compound or a derivative can be obtained. researchgate.netnih.gov

The determination of the absolute configuration of a chiral center is achieved through the analysis of anomalous dispersion effects in the diffraction pattern. nih.gov When a heavy atom is not present in the molecule, derivatization with a chiral reagent containing a heavy atom or the formation of a salt with a chiral acid or base of known absolute configuration can facilitate this determination. The resulting diastereomeric derivative or salt is then crystallized.

The analysis of the diffraction data, particularly the intensities of Bijvoet pairs of reflections (h,k,l and -h,-k,-l), allows for the unambiguous assignment of the R or S configuration at the chiral center. nih.gov The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer confirms the assignment. researchgate.net

In addition to determining absolute stereochemistry, a high-resolution crystal structure provides a wealth of information about the molecule's conformation in the solid state. researchgate.net This includes precise bond lengths, bond angles, and torsion angles. For 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, the crystal structure would reveal the puckering of the pyrrolidine ring, the orientation of the benzyl and amine substituents, and any intramolecular hydrogen bonding.

This conformational information is valuable for understanding structure-activity relationships and for computational modeling studies. The analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces, within the crystal lattice provides insight into the solid-state packing and stability of the compound. mdpi.com

Table 2: Representative Crystallographic Data for a Chiral Pyrrolidine Derivative

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₃H₁₈N₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å |

| Volume | V ų |

| Z (molecules/unit cell) | 4 |

| Resolution | 0.8 Å |

| Flack Parameter | 0.05(7) |

Note: This is illustrative data for a generic chiral pyrrolidine derivative and not specific to 1-Benzyl-5,5-dimethylpyrrolidin-3-amine. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These methods are complementary and are used for structural confirmation and to assess the presence of specific chemical bonds. mdpi.com

For 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, the IR and Raman spectra would exhibit characteristic vibrational modes corresponding to its constituent parts: the pyrrolidine ring, the benzyl group, and the primary amine.

N-H Vibrations : The primary amine group (NH₂) will show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹ in the IR spectrum. The N-H bending (scissoring) vibration typically appears around 1600 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching from the benzyl group is expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and benzyl methylene groups will appear just below 3000 cm⁻¹.

C=C Vibrations : The aromatic ring of the benzyl group will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N Vibrations : The C-N stretching vibrations of the tertiary amine in the pyrrolidine ring and the primary amine will be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, often providing complementary information to the IR spectrum. For instance, the symmetric "breathing" mode of the aromatic ring often gives a strong signal in the Raman spectrum. theaic.org

Table 3: Expected Vibrational Frequencies for 1-Benzyl-5,5-dimethylpyrrolidin-3-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Amine (N-H) | Bending | 1590 - 1650 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Aliphatic (C-H) | Stretching | 2850 - 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.

Future Directions and Emerging Research Perspectives for 1 Benzyl 5,5 Dimethylpyrrolidin 3 Amine

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of pyrrolidine-containing compounds is an area of active research, with a growing emphasis on green chemistry principles. Future efforts in the synthesis of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine are likely to focus on methods that are both efficient and environmentally friendly. This includes the use of sonochemical protocols, which have been shown to accelerate reactions and increase yields in the synthesis of other heterocyclic compounds, potentially reducing energy consumption and the need for harsh solvents nih.gov. One-pot, multi-component reactions are another promising avenue, offering high atom economy by combining several synthetic steps into a single operation, thereby minimizing waste mdpi.com. For instance, the Ugi four-component reaction has been successfully employed in the diversity-oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues, showcasing a versatile method for creating a library of related compounds researchgate.net. The development of novel catalytic systems, particularly those that are recyclable and operate under mild conditions, will also be crucial in advancing the sustainable production of this and similar molecules.

Exploration of Novel Biological Targets and Therapeutic Areas

The pyrrolidine (B122466) scaffold is a common feature in many biologically active molecules, suggesting that 1-Benzyl-5,5-dimethylpyrrolidin-3-amine could have significant therapeutic potential. Research into structurally similar compounds has identified a range of possible biological targets. For example, derivatives of 1-benzyl-pyrrolidin-2-one are being investigated as nootropic agents, with computational docking studies and in vivo models suggesting their potential in cognitive enhancement nih.gov. Furthermore, analogues such as N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated antiproliferative activity and the ability to modulate autophagy, indicating a potential role in cancer therapy nih.gov. The exploration of this compound and its derivatives as inhibitors of transient receptor potential cation channel 5 (TRPC5) could also open up new avenues for treating chronic kidney disease and pain d-nb.info. The structural similarity to compounds with neuroleptic activity further broadens the scope of potential therapeutic applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Design of Multi-Targeting Ligands Based on the Pyrrolidine Scaffold

The concept of "one molecule, one target" is increasingly being replaced by the development of multi-target-directed ligands (MTDLs), which can modulate multiple biological pathways simultaneously. This approach is particularly relevant for complex multifactorial diseases. The pyrrolidine scaffold, with its versatile and readily functionalizable structure, is an ideal starting point for the design of such multi-targeting agents. By strategically modifying the substituents on the pyrrolidine ring of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine, it may be possible to create compounds that interact with a curated set of biological targets. For instance, a single molecule could be engineered to possess both nootropic and neuroprotective properties by combining pharmacophoric elements that target different receptors or enzymes involved in neurodegenerative processes. The design of such compounds often involves a deep understanding of the polypharmacology of existing drugs and the use of computational tools to predict off-target effects and design desired multi-target profiles.

Application as Chemical Probes for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological systems. Small molecules with high selectivity and well-characterized mechanisms of action can be used to perturb specific proteins or pathways, thereby revealing their functions. Given the diverse biological activities associated with the pyrrolidine scaffold, 1-Benzyl-5,5-dimethylpyrrolidin-3-amine and its derivatives represent a promising class of compounds for the development of novel chemical probes nih.govolemiss.edu. These probes could be used to investigate a wide range of biological questions, from understanding the intricacies of synaptic plasticity to unraveling the signaling cascades that drive cancer progression. The synthesis of probes often involves the incorporation of reporter tags, such as fluorescent dyes or biotin, to enable the visualization and isolation of their cellular targets. The development of potent and selective probes based on the 1-Benzyl-5,5-dimethylpyrrolidin-3-amine structure could provide invaluable insights into disease mechanisms and aid in the identification of new therapeutic targets.

Q & A

Q. What methodological approaches are recommended for synthesizing 1-Benzyl-5,5-dimethylpyrrolidin-3-amine with high reproducibility?

To ensure reproducibility, adopt a factorial design framework to systematically optimize reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, a 2<sup>3</sup> factorial design (three factors at two levels) can identify critical interactions affecting yield and purity . Parallel validation using techniques like thin-layer chromatography (TLC) or HPLC (as outlined in pharmacopeial assays for analogous compounds) ensures intermediate consistency . Additionally, rigorous documentation of reaction conditions (e.g., inert atmosphere, stoichiometric ratios) is essential to minimize batch-to-batch variability.

Q. Which analytical techniques are most effective for characterizing the structural and chemical properties of this compound?

A combination of spectroscopic and chromatographic methods is advised:

- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the benzyl and dimethylpyrrolidine moieties, with deuterated solvents to avoid signal interference .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns, critical for distinguishing regioisomers.

- X-ray Crystallography : If crystalline derivatives are obtainable, this provides definitive stereochemical confirmation .

- HPLC with UV/Vis Detection : Assess purity by comparing retention times against synthetic intermediates, as described in pharmacopeial protocols .

Q. How should researchers evaluate the compound’s stability under varying storage conditions?

Design accelerated stability studies using ICH Q1A guidelines:

- Thermal Stability : Store samples at 40°C, 60°C, and 80°C for 4–12 weeks, monitoring degradation via HPLC .

- Photostability : Expose to UV-Vis light (per ICH Q1B) and analyze for photodegradants.

- Humidity Sensitivity : Test at 75% relative humidity to assess hydrolytic susceptibility, particularly for the amine functional group.

Statistical tools like ANOVA can quantify degradation kinetics and identify critical storage parameters .

Advanced Research Questions

Q. What strategies can resolve contradictions in reactivity data observed during catalytic applications of 1-Benzyl-5,5-dimethylpyrrolidin-3-amine?

Contradictions often arise from unaccounted variables (e.g., trace moisture, ligand-metal interactions). To address this:

- Control Experiments : Replicate reactions under strictly anhydrous conditions and compare with ambient setups.

- Kinetic Profiling : Use in-situ techniques like IR spectroscopy or stopped-flow methods to monitor intermediate formation rates .

- Computational Modeling : Perform DFT calculations to explore transition states and identify steric or electronic bottlenecks caused by the benzyl substituent .

Cross-validation with isotopic labeling (e.g., <sup>15</sup>N or <sup>2</sup>H) can further clarify mechanistic pathways .

Q. How can researchers design experiments to elucidate the compound’s role in asymmetric catalysis or chiral recognition?

- Chiral Stationary Phase (CSP) Chromatography : Separate enantiomers using CSP columns and correlate elution order with computational predictions of chiral interactions .

- Circular Dichroism (CD) Spectroscopy : Compare experimental CD spectra with simulated data from molecular dynamics (MD) simulations to assign absolute configurations .

- Catalytic Screening : Test the compound in diverse catalytic systems (e.g., hydrogenation, cross-coupling) with varying substrates to map steric and electronic effects. Use response surface methodology (RSM) to optimize enantiomeric excess (ee) .

Q. What advanced statistical methods are suitable for analyzing multivariate data in structure-activity relationship (SAR) studies involving this compound?

- Partial Least Squares Regression (PLSR) : Correlate structural descriptors (e.g., Hammett constants, steric parameters) with biological or catalytic activity .

- Cluster Analysis : Group compounds with similar substituent effects using hierarchical clustering or principal component analysis (PCA).

- Bayesian Optimization : Efficiently explore high-dimensional parameter spaces (e.g., solvent, temperature, ligand ratio) to maximize activity metrics .

Ensure data integrity by applying robust pre-processing steps (e.g., normalization, outlier detection) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.